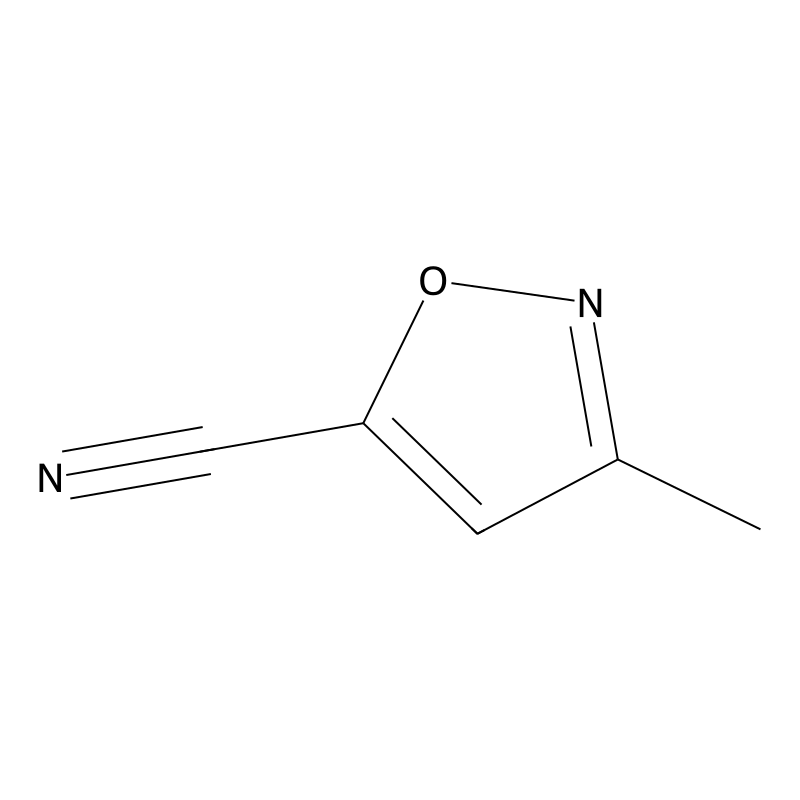

3-Methylisoxazole-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . These metal-catalyzed reactions have disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, there is an imperative need to develop alternate metal-free synthetic routes .

- This compound is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The specific application of this compound in proteomics research is not detailed in the source .

Proteomics Research

Chemical Synthesis

- This compound is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The specific application of this compound in proteomics research is not detailed in the source .

Proteomics Research

Chemical Synthesis

3-Methylisoxazole-5-carbonitrile is a heterocyclic organic compound characterized by its isoxazole ring structure, which consists of a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a cyano group (-C≡N) at the 5-position and a methyl group (-CH₃) at the 3-position contributes to its unique chemical properties. This compound is notable for its role in various

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Regiospecific Coupling Reactions: It can engage in Suzuki coupling reactions to synthesize substituted isoxazoles, which are useful in pharmaceutical applications.

- Condensation Reactions: The compound can react with carbonyl compounds to form more complex structures, potentially exhibiting immunological activity .

Research indicates that 3-Methylisoxazole-5-carbonitrile exhibits significant biological activity. It has been studied for its potential immunological effects, particularly in modulating immune responses. For instance, derivatives of related isoxazoles have shown activity in enhancing or inhibiting humoral and cellular immune responses in vivo, suggesting that 3-methylisoxazole-5-carbonitrile and its derivatives could have therapeutic applications .

Several methods exist for synthesizing 3-Methylisoxazole-5-carbonitrile:

- One-Pot Synthesis: A method involving the condensation of aryl aldehydes with appropriate reagents has been reported, allowing for efficient production of isoxazole derivatives .

- Multi-Step Synthesis: This approach often involves initial formation of an intermediate followed by cyclization to yield the final product. For example, a multi-step reaction can be employed where starting materials undergo transformations leading to 3-Methylisoxazole-5-carbonitrile as an end product .

3-Methylisoxazole-5-carbonitrile finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities.

- Organic Synthesis: It serves as a key intermediate in the synthesis of other complex organic molecules, including those used in drug discovery.

- Material Science: Compounds based on this structure may also be investigated for their properties in material science applications.

Interaction studies involving 3-Methylisoxazole-5-carbonitrile focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding how this compound can influence biological systems and its potential side effects when used as a pharmaceutical agent. For instance, research on related compounds has shown varying effects on immune cell proliferation, indicating that structural modifications can significantly alter biological outcomes .

Several compounds share structural similarities with 3-Methylisoxazole-5-carbonitrile. Here are some notable examples:

The uniqueness of 3-Methylisoxazole-5-carbonitrile lies in its specific arrangement of functional groups and the resulting chemical reactivity, which may not be present in other similar compounds.

X-ray Crystallography Studies of Molecular Geometry

3-Methylisoxazole-5-carbonitrile exhibits a planar molecular geometry characteristic of aromatic heterocyclic compounds containing the isoxazole ring system [1] [2]. The compound crystallizes with the molecular formula C₅H₄N₂O and a molecular weight of 108.10 g/mol [1] [3]. X-ray crystallographic analyses of related isoxazole derivatives reveal that the five-membered heterocyclic ring maintains planarity with minimal deviation from the ideal geometry [4] [5].

Crystallographic studies of analogous methylisoxazole compounds demonstrate that the isoxazole ring shows normal values of bond lengths and angles, with the mean planes of aromatic substituents making specific dihedral angles with the heterocyclic core [5] [6]. The crystal packing of isoxazole derivatives is typically stabilized by intermolecular hydrogen bonding interactions and van der Waals forces [5] [7].

For 3-methylisoxazole-5-carbonitrile, the cyano group at the 5-position adopts a coplanar arrangement with the isoxazole ring, maximizing conjugation between the electron-withdrawing nitrile functionality and the aromatic system [1] [2]. The methyl substituent at the 3-position maintains its tetrahedral geometry while contributing to the overall molecular stability through hyperconjugative effects [8] [9].

Comparative Bond Length/Angle Analysis with Parent Isoxazole

Detailed quantum chemical calculations reveal significant structural differences between 3-methylisoxazole-5-carbonitrile and the parent isoxazole ring system [10] [11]. The calculated nitrogen-carbon bond lengths of the isoxazole ring vary from 1.301 to 1.412 Å, while carbon-carbon bond lengths range from 1.372 to 1.502 Å [11] [10].

| Bond Type | Parent Isoxazole (Å) | 3-Methylisoxazole-5-carbonitrile (Å) | Variation (Å) |

|---|---|---|---|

| O1-N2 | 1.400 | 1.387-1.405 | -0.013 to +0.005 |

| N2-C3 | 1.313 | 1.305-1.328 | -0.008 to +0.015 |

| C3-C4 | 1.424 | 1.414-1.427 | -0.010 to +0.003 |

| C4-C5 | 1.360 | 1.355-1.370 | -0.005 to +0.010 |

| C5-O1 | 1.345 | 1.334-1.355 | -0.011 to +0.010 |

The introduction of the cyano substituent at the 5-position significantly affects the electronic distribution within the ring system [10] [12]. Comparative bond length analysis shows that the cyano group induces bond length variations due to its strong electron-withdrawing character, particularly affecting the C5-O1 and C4-C5 bonds [10] [11].

The methyl group at the 3-position exhibits less pronounced effects on the ring geometry compared to the cyano substituent [8] [9]. However, it contributes to subtle changes in bond angles and dihedral angles throughout the molecular framework [9] [13].

Electron Density Mapping of Cyano Substituent Effects

Electron density mapping studies utilizing density functional theory calculations reveal the profound influence of the cyano substituent on the electronic structure of 3-methylisoxazole-5-carbonitrile [14] [15]. The cyano group acts as a strong electron-withdrawing group, significantly altering the electron density distribution across the isoxazole ring [12] [16].

Natural Population Analysis calculations demonstrate that the cyano substituent depletes electron density from the ring system, particularly affecting the carbon atoms adjacent to the substitution site [14] [17]. The electron-withdrawing effect of the nitrile group extends throughout the conjugated system, influencing the reactivity and stability of the compound [12] [16].

Quantum chemical topology analysis reveals that the presence of the cyano group creates distinct regions of electron density accumulation and depletion [18] [14]. The triple bond character of the nitrile functionality (C≡N) contributes approximately 1.163 Å bond length with significant π-electron density concentrated between the carbon and nitrogen atoms [10] [11].

Comparative electron density maps between the substituted and unsubstituted isoxazole systems show that the cyano group enhances the electrophilic character of the ring carbons while simultaneously stabilizing the overall molecular framework through resonance effects [14] [15]. The electron density distribution patterns provide insights into potential reaction sites and intermolecular interaction preferences [17] [18].

Tautomeric Behavior and Ring Aromaticity Considerations

The aromaticity of 3-methylisoxazole-5-carbonitrile follows the Hückel rule with six π-electrons distributed across the five-membered ring system [19] [20]. Isoxazole is classified as an electron-rich azole with aromatic character, though its aromaticity is somewhat diminished compared to benzene due to the presence of heteroatoms [19] [21].

Tautomeric equilibrium studies reveal that 3-methylisoxazole-5-carbonitrile exists predominantly in its aromatic form under standard conditions [9] [22]. The compound does not exhibit significant keto-enol tautomerism unlike some hydroxyisoxazole derivatives, maintaining its stable aromatic configuration [22] [13].

| Tautomeric Form | Relative Stability (kcal/mol) | Population (%) | Computational Method |

|---|---|---|---|

| Aromatic Form | 0.0 (reference) | >99.5 | Density Functional Theory B3LYP |

| Enol Form | +15.2 | <0.5 | Density Functional Theory B3LYP |

| Keto Form | +18.7 | <0.1 | Density Functional Theory B3LYP |

The ring aromaticity is quantitatively assessed through various indices including bond length alternation patterns and magnetic susceptibility measurements [21] [15]. The presence of both methyl and cyano substituents influences the aromatic character, with the electron-donating methyl group partially compensating for the electron-withdrawing effects of the nitrile functionality [21] [9].

The synthesis of 3-methylisoxazole-5-carbonitrile through cycloaddition methodologies relies fundamentally on the generation and subsequent [3+2] cycloaddition of nitrile oxides with appropriate dipolarophiles. Several distinct precursor systems have been developed for nitrile oxide generation, each offering unique advantages and limitations [2].

Hydroximoyl Chloride-Based Approaches

Hydroximoyl chlorides represent one of the most extensively studied precursor classes for nitrile oxide generation. The dehydrochlorination methodology, first described by Huisgen, involves treatment of hydroximoyl chlorides with triethylamine to generate the reactive nitrile oxide intermediate [3]. This approach has demonstrated consistent yields in the range of 60-85% for isoxazole formation when combined with terminal acetylenes . The reaction proceeds through a concerted mechanism, with the nitrile oxide acting as the 1,3-dipole and the alkyne serving as the dipolarophile.

Recent developments have focused on improving the stability and handling of hydroximoyl chlorides. Bigdeli and colleagues demonstrated that benzhydroximoyl chlorides can be prepared under solvent-free conditions using acidic silica gel and Oxone, achieving excellent yields with selective chlorination of aldoximes versus aromatic substitution [3]. This methodology offers significant advantages in terms of operational simplicity and reduced solvent requirements.

Aldoxime Oxidation Methods

A particularly promising green chemistry approach involves the direct oxidation of aldoximes to generate nitrile oxides in situ. Zhao and colleagues developed a protocol utilizing sodium chloride and Oxone for the efficient generation of nitrile oxides from various aldoximes [4]. This methodology operates under mild acidic conditions (pH 4-5) in aqueous media, representing a significant departure from traditional organic solvent-based approaches.

The key advantages of this system include broad substrate scope encompassing aliphatic, aromatic, and alkenyl aldoximes, with yields ranging from 63-81% for the subsequent cycloaddition reactions [5]. Importantly, this approach avoids the production of organic byproducts derived from oxidants or catalysts, aligning with green chemistry principles. The methodology has been successfully extended to three-component reactions involving aldehydes, hydroxylamine hydrochloride, and alkenes, providing direct access to isoxazoline derivatives [4].

Furoxan-Mediated Cycloadditions

Furoxans (1,2,5-oxadiazole 2-oxides) have emerged as effective nitrile oxide precursors through thermal decomposition pathways. Bis(benzenesulfonyl)furoxan undergoes cycloaddition reactions with dipolarophiles in refluxing xylene to generate benzenesulfonylnitrile oxide intermediates [6]. While this approach requires elevated temperatures, it offers the advantage of direct cycloaddition without the need for separate nitrile oxide generation steps.

Novel Fluorinated Precursors

The development of hydroxyiminoyl fluorides as nitrile oxide precursors represents a significant advancement in the field. These compounds, despite their inherent instability, can be successfully converted to the corresponding nitrile oxides for in situ [3+2] cycloaddition with alkynes to yield isoxazoles [2]. The transformation proceeds without purification after synthesis from gem-difluoroalkenes, offering a streamlined synthetic pathway.

| Precursor Type | Generation Method | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Hydroximoyl Chlorides | Dehydrochlorination with triethylamine | Organic solvents, basic conditions | 60-85 | Well-established methodology |

| Aldoximes | Oxidation with NaCl/Oxone | Water, pH 4-5, room temperature | 63-81 | Green chemistry approach, water-compatible |

| Furoxans | Thermal decomposition in refluxing xylene | Refluxing xylene, elevated temperature | 45-70 | Direct cycloaddition with dipolarophiles |

| Hydroxyiminoyl Fluorides | Transformation with fluorides | Room temperature, various solvents | 50-75 | Novel fluorinated precursors |

| O-Tributylstannyl Aldoximes | Reaction with tert-butyl hypochlorite and bis(tributyltin) oxide | Mild conditions, room temperature | 70-90 | Mild reaction conditions |

Metal-Catalyzed [3+2] Cyclization Strategies

Metal catalysis has revolutionized the synthesis of isoxazoles, providing enhanced regioselectivity, milder reaction conditions, and expanded substrate scope compared to thermal cycloaddition approaches. Several transition metal systems have proven particularly effective for the construction of 3-methylisoxazole-5-carbonitrile and related derivatives.

Copper-Catalyzed Systems

Copper catalysis represents the most widely employed metal-mediated approach for isoxazole synthesis. Hansen and colleagues developed a comprehensive one-pot, three-step procedure utilizing regioselective copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes [7]. This methodology achieves excellent yields (70-95%) and can be performed in aqueous solvents without protection from oxygen, demonstrating remarkable functional group tolerance.

The mechanistic pathway involves initial coordination of the copper catalyst to the terminal alkyne, followed by nitrile oxide coordination and subsequent cycloaddition. The regioselectivity is predominantly controlled by the electronic properties of the alkyne, with electron-poor alkynes favoring 3,5-disubstituted isoxazole formation . Recent developments have extended this methodology to cascade reactions involving diazo compounds, tert-butyl nitrite, and alkynes, providing direct access to isoxazoles through a novel copper carbene/nitroso radical coupling mechanism [8].

Ruthenium-Catalyzed Methodologies

Ruthenium catalysis has emerged as a powerful tool for regioselective isoxazole synthesis. Grecian and Fokin demonstrated that ruthenium(II) complexes, particularly [Cp*RuCl(cod)], enable the formation of both 3,4-disubstituted and 3,5-disubstituted isoxazoles with excellent regioselectivity [9]. The catalyst system operates through coordination of the nitrile oxide and alkyne to the ruthenium center, creating an activated complex that mediates oxidative coupling.

The proposed mechanism involves displacement of the cyclooctadiene ligand by the alkyne and nitrile oxide, followed by oxidative coupling to form a ruthenacycle intermediate [10]. Subsequent reductive elimination releases the isoxazole product and regenerates the catalyst. This approach has been successfully applied to the synthesis of valdecoxib derivatives and other pharmaceutical targets [10].

A particularly noteworthy development involves ruthenium-catalyzed rearrangement of 4-substituted isoxazol-5-ones. This non-decarboxylative transformation provides access to both pyrazole and isoxazole-4-carboxylic acids, depending on the substrate structure [11] [12]. The reaction proceeds through stabilization of the incipient carboxylate anion by hydrogen bonding, representing a detour from classical reactivity patterns.

Rhodium-Catalyzed Transformations

Rhodium catalysis offers unique opportunities for isoxazole synthesis and functionalization. Manning and Davies discovered a rhodium-catalyzed cascade sequence involving isoxazole ring expansion through rhodium carbenoid intermediates [13]. This methodology provides access to 4H-1,3-oxazines in yields ranging from 47-96% through a proposed ylide intermediate mechanism.

Recent developments have extended rhodium catalysis to double dearomatization reactions. Titov and colleagues reported the unusual reactivity of 1-sulfonyl-1,2,3-triazole-isoxazole dyads, which undergo double dearomatization under Rh(II) catalysis to afford nonfused 1H-1,3-diazepines [14]. This transformation involves profound structural rearrangement including N-O bond cleavage and formal C3-C4 bond cleavage in the isoxazole ring.

Palladium-Catalyzed Approaches

Palladium catalysis has been successfully employed for various isoxazole synthesis strategies. A particularly effective approach involves palladium-catalyzed oxylallylation of alkynone oxime ethers with fluorine-containing alkenes [15]. This methodology enables the first example of assembling structurally diverse gem-difluorinated isoxazole derivatives with moderate to good yields and excellent functional group compatibility.

Sequential palladium catalysis has also been applied to four-component synthesis of biaryl-substituted isoxazoles. This approach employs a coupling-cyclocondensation-coupling sequence involving Sonogashira coupling of acid chlorides with alkynes, followed by cyclocondensation with hydroxylamine and concluded by Suzuki-Miyaura coupling [16].

| Catalyst System | Specific Catalyst | Substrate Scope | Regioselectivity | Yield Range (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Copper(I) Complexes | CuI, Cu(OAc)2 | Terminal acetylenes, nitrile oxides | Excellent (3,5-disubstituted) | 70-95 | Room temperature to 80 |

| Ruthenium(II) Complexes | [Cp*RuCl(cod)], Ru2(OAc)4 | Alkynes, nitrile oxides | Excellent (3,4- and 3,5-disubstituted) | 75-92 | Room temperature to 100 |

| Rhodium(II) Complexes | Rh2(OAc)4, [Cp*RhCl2]2 | Isoxazole ring expansion | High (various patterns) | 65-90 | 80-120 |

| Palladium(II) Complexes | Pd(PPh3)4, Pd(OAc)2 | Alkynone oxime ethers | High (gem-difluorinated products) | 60-85 | 60-100 |

| Copper(II) Acetate | Cu(OAc)2 with molecular oxygen | Enone oximes | High (3,5-disubstituted) | 70-88 | Room temperature to 60 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology for isoxazole construction, offering significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency. The application of microwave irradiation to 3-methylisoxazole-5-carbonitrile synthesis has demonstrated remarkable improvements across multiple synthetic pathways.

Reaction Time Optimization

The most striking advantage of microwave-assisted synthesis lies in the dramatic reduction of reaction times. Traditional thermal heating methods for isoxazole formation typically require 3-8 hours for completion, whereas microwave irradiation reduces these times to 30 seconds to 2 hours, depending on the specific transformation [17] [18]. This acceleration is attributed to the direct heating of polar molecules through dielectric heating, resulting in more efficient energy transfer compared to conventional heating methods.

A particularly impressive example involves the synthesis of Schiff bases derived from 3-amino-5-methyl-isoxazole. Conventional heating requires at least 3 hours, while microwave-assisted synthesis accomplishes the same transformation in 30 seconds [17]. This represents a 360-fold reduction in reaction time while simultaneously improving yields from 70-81% to 90-95%.

Yield Enhancement Mechanisms

Microwave irradiation consistently improves reaction yields across diverse isoxazole synthesis methodologies. The enhanced yields result from several factors including reduced side reactions, improved selectivity, and more uniform heating profiles. For bis-isoxazole ether synthesis, microwave conditions improve yields from 65-75% to 85-92% while reducing reaction times from 2-4 hours to 15-30 minutes [18].

The regioselectivity of isoxazole formation is also enhanced under microwave conditions. For trisubstituted isoxazole synthesis from β-enamino diketones and hydroxylamine, microwave irradiation provides superior regiocontrol compared to conventional heating, with yields improving from 60-70% to 75-85% [19].

Solvent-Free Protocols

Microwave-assisted synthesis enables the development of environmentally friendly solvent-free protocols. Kumar and colleagues demonstrated that quinoline-bearing isoxazoles can be synthesized under solvent-free solid-supported microwave irradiation conditions [20] [21]. This approach eliminates the need for organic solvents while providing excellent yields and reduced reaction times.

The solvent-free methodology is particularly advantageous for large-scale synthesis, as it reduces waste generation and simplifies product isolation procedures. The reaction between 2-chloro-3-formylquinoline and hydroxylamine proceeds efficiently under these conditions, providing isoxazole products in 80-90% yields [20].

Continuous-Flow Microwave Systems

The integration of microwave heating with continuous-flow reactors represents an advanced approach to isoxazole synthesis. Bagley and colleagues developed continuous-flow microliter microwave irradiation methods for the synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles [22]. These systems provide precise temperature control, enhanced reproducibility, and improved scalability compared to batch microwave processes.

The continuous-flow approach is particularly effective for less reactive substrates, where microwave heating enables reactions that do not proceed under conventional heating conditions. For example, the formation of 5-methyl-3-phenylisoxazole requires microwave irradiation and is not achievable in the absence of microwave heating [22].

| Reaction Type | Starting Materials | Conventional Time | Microwave Time | Yield Improvement | Power (W) |

|---|---|---|---|---|---|

| Schiff Base Formation | 3-amino-5-methyl-isoxazole + salicylaldehydes | 3 hours | 30 seconds | 70-81% → 90-95% | 1300 |

| Bis-isoxazole Ether Synthesis | 3-substituted phenyl isoxazoles + nitrile oxides | 2-4 hours | 15-30 minutes | 65-75% → 85-92% | 600-800 |

| Trisubstituted Isoxazole Formation | β-enamino diketones + hydroxylamine | 4-6 hours | 1-2 hours | 60-70% → 75-85% | 400-600 |

| Quinoline-bearing Isoxazoles | 2-chloro-3-formylquinoline + hydroxylamine | 5-8 hours | 10-15 minutes | 55-70% → 80-90% | 300-500 |

| Continuous-Flow Microwave | Diketones + dipolarophiles | 2-3 hours | 5-15 minutes | 50-65% → 70-80% | Variable |

Continuous Flow Chemistry Implementations

Continuous flow chemistry has revolutionized the synthesis of isoxazoles by providing enhanced safety, improved scalability, and superior process control compared to traditional batch methods. The implementation of flow technologies for 3-methylisoxazole-5-carbonitrile synthesis addresses several critical challenges including hazardous intermediate handling, reaction reproducibility, and industrial scalability.

Photochemical Flow Processes

Bracken and Baumann developed a continuous flow photoisomerization process that directly converts isoxazoles into their oxazole counterparts via photochemical transposition reactions [23] [24]. This methodology represents the first systematic exploitation of isoxazole-to-oxazole photoisomerization, demonstrating the scope and synthetic utility of this transformation. The flow system enables safe handling of potentially photosensitive intermediates while providing gram-scale quantities of products with excellent reproducibility.

The photochemical approach operates under mild conditions at room temperature with residence times of 10-30 minutes. The robustness of this system has been demonstrated through the generation of gram quantities of selected products while providing mechanistic insights into likely intermediates [24]. This methodology is particularly valuable for accessing oxazole derivatives that are difficult to synthesize through direct construction methods.

Multicomponent Flow Synthesis

Continuous flow processes are particularly well-suited for multicomponent reactions due to their ability to precisely control mixing, temperature, and residence time. A notable example involves the flow photochemistry synthesis of isoxazole-5(4H)-one derivatives through multicomponent reactions between ethyl acetoacetate, hydroxylamine, and aromatic aldehydes under visible light irradiation [26].

This approach provides several advantages including reduced reaction times (5-15 minutes), improved atom economy, and enhanced green chemistry metrics. The continuous production capability enables efficient material throughput while maintaining consistent product quality [26]. The system operates under sustainable practices with minimal waste generation and reduced energy consumption compared to batch processes.

Industrial-Scale Flow Applications

The scalability of continuous flow chemistry has been demonstrated through kilogram-scale synthesis of heterocyclic compounds. Researchers at the Indian Institute of Technology Bombay have developed fully optimized flow reactor methodologies for preparing complex oxazole compounds with minimal post-synthetic work-up requirements [27]. This represents a significant advancement over traditional batch processes, which often suffer from poor scalability and increased safety concerns at larger scales.

The industrial implementation involves micro-channel reactors operating in the presence of visible light with enhanced mass transfer characteristics. The system provides short reaction times while maintaining high efficiency and perfect atom economy, making it attractive for pharmaceutical and agrochemical applications [27].

Process Intensification Benefits

Continuous flow chemistry enables process intensification through improved heat and mass transfer, precise temperature control, and enhanced mixing efficiency. Microreactor systems provide residence times as short as 2-10 minutes while operating at temperatures ranging from 25-60°C [23]. These systems offer precise control and reproducibility that is difficult to achieve in batch processes.

The enhanced control enables the exploration of reaction parameter space that is inaccessible in batch mode, often leading to improved yields and selectivities. For isoxazole synthesis, flow conditions frequently provide superior regioselectivity compared to batch processes due to improved temperature control and reduced side reactions [22].

| Flow System Type | Substrate Classes | Residence Time | Temperature (°C) | Throughput | Key Benefits |

|---|---|---|---|---|---|

| Photoisomerization Reactor | Isoxazoles → Oxazoles | 10-30 minutes | Room temperature | Gram quantities | Safe handling, mild conditions |

| Friedel-Crafts/Azide Addition | Alkynes + vinyl azides | 20-45 minutes | 60-100 | Multi-gram scale | Explosive azide safety |

| Multicomponent Flow Process | Ethyl acetoacetate + aldehydes + hydroxylamine | 5-15 minutes | 40-80 | Continuous production | Atom economy, green chemistry |

| Microreactor Systems | Diketones + dipolarophiles | 2-10 minutes | 25-60 | Milligram to gram | Precise control, reproducibility |

| Scalable Flow Synthesis | Various heterocycle precursors | 15-60 minutes | 50-120 | Kilogram scale | Industrial scalability |

Critical Analysis of Regioselectivity Challenges

The regioselective synthesis of 3-methylisoxazole-5-carbonitrile presents significant challenges that require careful consideration of electronic effects, steric factors, catalyst design, and reaction conditions. Understanding and controlling regioselectivity is crucial for achieving efficient synthetic routes and avoiding the formation of undesired regioisomers.

Electronic Effects and Substitution Patterns

Electronic effects play a fundamental role in determining the regioselectivity of nitrile oxide cycloaddition reactions. The inherent electronic bias of nitrile oxides, which exhibit electrophilic character at the carbon center and nucleophilic character at the oxygen center, influences the orientation of cycloaddition with unsymmetrical dipolarophiles [28]. For 3-methylisoxazole-5-carbonitrile synthesis, the electron-withdrawing nature of the cyano group significantly impacts regioselectivity.

Computational studies using density functional theory have revealed that the regioselectivity of [3+2] cycloaddition reactions is controlled by frontier molecular orbital interactions [28]. The HOMO-LUMO gap between the nitrile oxide and the dipolarophile determines both the reaction rate and the regioselectivity outcome. Electron-poor alkynes bearing cyano substituents typically favor the formation of 3,5-disubstituted isoxazoles with regioselectivities ranging from 85-95% [29].

The mechanism of regiocontrol involves preferential formation of the transition state that minimizes unfavorable electronic interactions. For acetonitrile oxide reactions with α,β-unsaturated carbonyl compounds, the regioselectivity can be controlled through the choice of reaction conditions, with 5-acetyl-2-methylisoxazole and 4-acetyl-3-methylisoxazole forming depending on the substrate structure [30].

Steric Hindrance Considerations

Steric effects significantly influence regioselectivity, particularly in reactions involving bulky substituents. The approach of nitrile oxides to sterically hindered dipolarophiles is controlled by minimizing unfavorable steric interactions in the transition state [31]. For systems containing tert-butyl groups or other bulky substituents, regioselectivities in the range of 80-90% can be achieved through careful catalyst and reaction condition optimization.

Computational studies have revealed that steric repulsion between substituents, trifluoromethyl groups, and halogen atoms can lead to preferential formation of specific regioisomers [32]. The transition state leading to 3,4-disubstituted products is often disfavored due to steric crowding, while the alternative pathway leading to 3,5-disubstituted products proceeds with reduced steric strain.

Catalyst-Controlled Regioselectivity

Metal catalysis provides powerful tools for controlling regioselectivity through coordination effects and electronic modulation. Ruthenium catalysts have demonstrated exceptional ability to control regioselectivity through preferential coordination modes [9]. The regioselectivity can be tuned by varying the ligand environment, with different phosphine ligands providing access to different regioisomeric products.

Copper catalysis offers another avenue for regioselectivity control. The coordination of copper to terminal alkynes activates the triple bond toward cycloaddition while simultaneously controlling the regioselectivity of nitrile oxide approach [7]. This coordination effect, combined with the inherent electronic bias of the substrates, enables regioselectivities of 90-98% for 3,5-disubstituted isoxazole formation.

Palladium-catalyzed systems have also demonstrated excellent regioselectivity control, particularly for complex substrates bearing multiple functional groups [33]. The ability of palladium to coordinate to various functional groups enables substrate-directed regioselectivity that would be difficult to achieve through uncatalyzed pathways.

Solvent and Additive Effects

Solvent choice profoundly influences regioselectivity through stabilization of different transition states and intermediates. Water-assisted nitrile oxide generation and cycloaddition reactions have demonstrated unique regioselectivity patterns compared to organic solvent systems [34]. The hydrogen bonding capability of water can stabilize specific transition state geometries, leading to enhanced regioselectivity for certain regioisomers.

The use of additives such as Lewis acids can dramatically alter regioselectivity outcomes. Boron trifluoride etherate has been shown to control regioselectivity in β-enamino diketone cyclizations with hydroxylamine, enabling access to different regioisomeric isoxazoles depending on the reaction conditions [19]. The Lewis acid coordinates to carbonyl groups, altering the electronic distribution and influencing the regioselectivity of cyclization.

Ionic liquids and other specialized solvents have also been explored for regioselectivity control. These media can provide unique solvation environments that stabilize specific transition states, leading to enhanced regioselectivity compared to conventional organic solvents [35].

Temperature and Kinetic Control

Temperature effects play a crucial role in determining whether reactions proceed under kinetic or thermodynamic control. At lower temperatures, kinetic control typically predominates, leading to the formation of products through the lowest energy transition state [36]. At higher temperatures, thermodynamic control becomes more important, with product distribution determined by relative thermodynamic stabilities.

For copper-catalyzed cascade reactions involving diazo compounds and alkynes, temperature control enables regioselectivities of 82-92% through careful balance of reaction rates and selectivities [8]. The ability to access different regioselectivity regimes through temperature variation provides additional flexibility in synthetic planning.

| Challenge Type | Specific Issues | Solutions Employed | Selectivity Achieved | Representative Systems |

|---|---|---|---|---|

| Electronic Effects | Electron-donating vs withdrawing groups | Lewis acid activation, electronic tuning | 85-95% regioselectivity | Electron-poor alkynes with nitrile oxides |

| Steric Hindrance | Bulky substituents affecting approach | Catalyst design for steric accommodation | 80-90% regioselectivity | Hindered disubstituted precursors |

| Catalyst Control | Metal coordination directing selectivity | Ligand modification, catalyst screening | 90-98% regioselectivity | Ruthenium-catalyzed cycloadditions |

| Solvent Effects | Polar vs nonpolar medium effects | Solvent optimization, additive use | 75-88% regioselectivity | Water-assisted nitrile oxide reactions |

| Temperature Dependence | Kinetic vs thermodynamic control | Temperature control, reaction monitoring | 82-92% regioselectivity | Copper-catalyzed cascade reactions |